molecular formula C8H17BrO B13233548 3-(Bromomethyl)-1-methoxyhexane

3-(Bromomethyl)-1-methoxyhexane

Cat. No.: B13233548
M. Wt: 209.12 g/mol
InChI Key: GOFLBEJVLKDGMG-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1-methoxyhexane is an organic compound with the molecular formula C8H17BrO It is a brominated alkyl ether, characterized by a bromomethyl group attached to a hexane chain with a methoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-1-methoxyhexane typically involves the bromination of 1-methoxyhexane. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the methylene position adjacent to the methoxy group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the bromination process.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)-1-methoxyhexane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of corresponding alcohols, nitriles, or amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar aprotic solvents.

    Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Nucleophilic Substitution: Alcohols, nitriles, amines.

    Elimination Reactions: Alkenes.

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

3-(Bromomethyl)-1-methoxyhexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.

    Medicine: Potential use in the development of novel therapeutic agents due to its reactivity and ability to form various functional groups.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-1-methoxyhexane involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophilic sites in target molecules. This reactivity is exploited in synthetic chemistry to introduce functional groups and modify molecular structures.

Comparison with Similar Compounds

    1-Bromohexane: Similar in structure but lacks the methoxy group, making it less versatile in certain reactions.

    3-Bromomethyl-1-methoxybutane: Shorter carbon chain, leading to different physical and chemical properties.

    3-Bromomethyl-1-methoxyheptane: Longer carbon chain, affecting its reactivity and applications.

Uniqueness: 3-(Bromomethyl)-1-methoxyhexane is unique due to the presence of both a bromomethyl and a methoxy group, which allows for a wide range of chemical transformations. Its reactivity and versatility make it a valuable compound in organic synthesis and various scientific research applications.

Properties

Molecular Formula

C8H17BrO

Molecular Weight

209.12 g/mol

IUPAC Name

3-(bromomethyl)-1-methoxyhexane

InChI

InChI=1S/C8H17BrO/c1-3-4-8(7-9)5-6-10-2/h8H,3-7H2,1-2H3

InChI Key

GOFLBEJVLKDGMG-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCOC)CBr

Origin of Product

United States

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